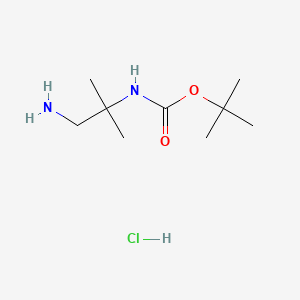
2-N-Boc-2-Methylpropane-1,2-diamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-N-Boc-2-Methylpropane-1,2-diamine hydrochloride” is a chemical compound with the molecular formula C9H21ClN2O2 . Its IUPAC name is "tert-butyl N- (1-amino-2-methylpropan-2-yl)carbamate hydrochloride" .
Molecular Structure Analysis
The molecular weight of “this compound” is 224.729. The molecular structure can be represented by the SMILES notation: "CC©©OC(=O)NC©©CN.Cl" .Scientific Research Applications
Synthesis of Bifunctional Chelating Agents : A study by Benoist et al. (1998) outlined the synthesis of selectively N-protected-1,2,3-triaminopropanes, which are key intermediates for bifunctional chelating agent synthesis. This process could be useful for synthesizing various functionalized 1,2 or 1,3 diamines, including derivatives of 2-N-Boc-2-Methylpropane-1,2-diamine hydrochloride (Benoist et al., 1998).
Polymer-Supported Chiral 1,2-Diamines : Haraguchi et al. (2007) reported the synthesis of novel polymer-supported chiral 1,2-diamines, which were then used for the asymmetric hydrogenation of aromatic ketones. This suggests the application of this compound in polymer-supported catalysis (Haraguchi et al., 2007).
Synthesis of Chiral 1,2-Diamines : Ashweek et al. (2003) described the synthesis of chiral 1,2-diamines and 1,3-diamines from unsubstituted diamines, utilizing N-tert-butoxycarbonyl (Boc) substituted imidazolidines and pyrimidines. This research indicates the role of compounds like this compound in producing chiral diamines (Ashweek et al., 2003).
Chemoenzymatic Synthesis of Cycloalkane-1,2-diamines : Quijada et al. (2009) developed a method for the preparation of optically active trans-N-Boc-cyclopentane and cyclohexane-1,2-diamines using a chemoenzymatic approach, indicating the potential for synthesizing various primary-tertiary diamines (Quijada et al., 2009).
Synthesis of Vicinal Diamines : Kano et al. (2012) reported the synthesis of enantioenriched vicinal diamines using N-protected aminoacetaldehydes. This work highlights the potential for synthesizing optically active vicinal diamines, a motif present in many biologically active natural products (Kano et al., 2012).
N-Boc Protection of Amino Groups : Jahani et al. (2011) described a method for the chemoselective N-Boc protection of the amine moiety in various compounds, including diamines. This method could be relevant for the modification of this compound (Jahani et al., 2011).
Safety and Hazards
The safety data sheet for “2-N-Boc-2-Methylpropane-1,2-diamine hydrochloride” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
tert-butyl N-(1-amino-2-methylpropan-2-yl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2.ClH/c1-8(2,3)13-7(12)11-9(4,5)6-10;/h6,10H2,1-5H3,(H,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLZLOMGUNTNJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662574 |
Source


|
| Record name | tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169954-68-1 |
Source


|
| Record name | tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-N-BOC-2-Methylpropane-1,2-diamine HCl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-Bromophenyl)-1H-[1,2,4]triazole](/img/structure/B599631.png)
![1,1-Dimethylethyl [(1R)-2-amino-1-(phenylmethyl)ethyl]carbamate](/img/structure/B599632.png)
![3-Ethyl-3-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B599633.png)




![N-[2-(dimethylamino)phenyl]acetamide](/img/structure/B599646.png)






